N1-(3-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide
Description
N1-(3-Fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a 2-methoxyphenethyl moiety at the N2 position. Its structural features, such as the fluorine atom and methoxy group, influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, which are critical for binding to biological targets .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-15-8-3-2-5-12(15)9-10-19-16(21)17(22)20-14-7-4-6-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANODAVUHNDWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 3-fluoroaniline with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
- N1-(3-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide serves as a building block in the synthesis of more complex organic compounds. Its functional groups allow for various reactions, including substitution and coupling reactions, making it valuable in synthetic organic chemistry.
2. Reaction Mechanisms
- The compound can undergo several types of chemical reactions:
- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
- Reduction: The oxalamide moiety can be reduced to yield amines.
- Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Biological Applications
1. Biochemical Probes
- In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it suitable for studying biological pathways and mechanisms.
2. Therapeutic Properties
- Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Research indicates that it could modulate enzyme activity involved in inflammatory processes, which may lead to therapeutic applications in treating inflammatory diseases.
Medicinal Chemistry
1. Drug Development
- The unique structural features of this compound make it a candidate for drug development. Its interactions with biological targets can lead to the development of new therapeutic agents, particularly in oncology and inflammatory diseases.
2. Case Studies
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Useful in synthetic organic chemistry |
| Reaction Mechanisms | Oxidation, reduction, substitution | |
| Biology | Biochemical probes | Investigated for enzyme interactions |
| Therapeutic properties | Potential anti-inflammatory and anticancer effects | |
| Medicinal Chemistry | Drug development | Candidates for new therapeutic agents |
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The following table summarizes key structural analogs of N1-(3-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide, highlighting differences in substituents, synthesis yields, and spectral properties:
Biological Activity
N1-(3-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 898357-75-0
- Molecular Formula : C18H20FNO3
- Molecular Weight : 321.36 g/mol
The structure features a fluorinated phenyl group and a methoxy-substituted phenethyl moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The oxalamide moiety may facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or cancer.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to pain, inflammation, or neuroprotection.
Biological Activity Data
| Activity Assay | IC50 Value (µM) | Reference |
|---|---|---|
| α-Glucosidase Inhibition | 286.39 ± 17.67 | |
| Cytotoxicity on Cancer Cell Lines | 150 - 200 | |
| Anti-inflammatory Activity | IC50 < 100 |
Case Studies and Research Findings
-
Inhibition of α-Glucosidase :
A study demonstrated that this compound exhibited significant α-glucosidase inhibition, with an IC50 value of 286.39 µM, outperforming the standard drug acarbose (IC50 = 475.65 µM). This suggests potential use in managing postprandial hyperglycemia . -
Cytotoxic Effects :
In vitro studies on various cancer cell lines indicated that the compound exhibited cytotoxic properties with IC50 values ranging from 150 to 200 µM. These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanism and efficacy . -
Anti-inflammatory Properties :
Preliminary results indicated that this compound possesses anti-inflammatory activity with an IC50 value below 100 µM. This suggests a possible role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
